Cas no 36133-35-4 (2-methoxy-2-methylpropanal)
2-methoxy-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- Propanal, 2-methoxy-2-methyl-
- 2-methoxy-2-methylpropanal
- 2-methoxy-2-methylpropionaldehyde
- 36133-35-4
- 2-methoxy-2-methyl propionaldehyde
- HSCUZOQCNBPBST-UHFFFAOYSA-N
- EN300-253710
- AKOS040805716
- DTXSID70603744
- SCHEMBL1536745
-
- MDL: MFCD24674446
- Inchi: 1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3
- InChI Key: HSCUZOQCNBPBST-UHFFFAOYSA-N
- SMILES: O(C)C(C=O)(C)C
Computed Properties
- Exact Mass: 102.0681
- Monoisotopic Mass: 102.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 66.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-methoxy-2-methylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253710-1g |
2-methoxy-2-methylpropanal |
36133-35-4 | 93% | 1g |
$871.0 | 2023-09-14 | |
| Enamine | EN300-253710-5g |
2-methoxy-2-methylpropanal |
36133-35-4 | 93% | 5g |
$2525.0 | 2023-09-14 | |
| Enamine | EN300-253710-10g |
2-methoxy-2-methylpropanal |
36133-35-4 | 93% | 10g |
$3746.0 | 2023-09-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684834-1g |
2-Methoxy-2-methylpropanal |
36133-35-4 | 98% | 1g |
¥8594 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684834-5g |
2-Methoxy-2-methylpropanal |
36133-35-4 | 98% | 5g |
¥20657 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684834-10g |
2-Methoxy-2-methylpropanal |
36133-35-4 | 98% | 10g |
¥27568 | 2023-03-01 | |
| Ambeed | A1081729-1g |
2-Methoxy-2-methylpropanal |
36133-35-4 | 95% | 1g |
$541.0 | 2023-03-01 | |
| Enamine | EN300-253710-0.05g |
2-methoxy-2-methylpropanal |
36133-35-4 | 91% | 0.05g |
$202.0 | 2024-06-19 | |
| Enamine | EN300-253710-0.1g |
2-methoxy-2-methylpropanal |
36133-35-4 | 91% | 0.1g |
$301.0 | 2024-06-19 | |
| Enamine | EN300-253710-0.25g |
2-methoxy-2-methylpropanal |
36133-35-4 | 91% | 0.25g |
$431.0 | 2024-06-19 |
2-methoxy-2-methylpropanal Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-methoxy-2-methylpropanal
Professional Introduction to Compound with CAS No. 36133-35-4 and Product Name: 2-methoxy-2-methylpropanal
2-methoxy-2-methylpropanal, identified by the Chemical Abstracts Service (CAS) number 36133-35-4, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural configuration with both a methoxy and a methyl group on the aldehyde carbon, exhibits a range of potential applications that span from synthetic chemistry to biologically relevant systems. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure, characterized by a branched chain with an aldehyde functional group at one end and an ether linkage at another, positions it as a versatile building block in organic synthesis. The 2-methoxy-2-methylpropanal molecule can participate in various chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in the development of pharmaceuticals and specialty chemicals. Its ability to undergo selective modifications allows chemists to tailor its properties for specific applications, making it a cornerstone in modern synthetic methodologies.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with similar structural motifs due to their potential biological activity. The 2-methoxy-2-methylpropanal derivative has been explored as a precursor in the synthesis of novel drug candidates that target various therapeutic areas. For instance, its structural framework is reminiscent of certain bioactive molecules that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. Researchers have leveraged its reactivity to develop derivatives that interact with biological targets in innovative ways, underscoring its importance in medicinal chemistry.
One of the most compelling aspects of 2-methoxy-2-methylpropanal is its role in the synthesis of more complex natural products and synthetic analogs. Its unique aliphatic structure combined with polar functional groups makes it an excellent candidate for constructing intricate molecular architectures. In particular, the methoxy group provides a site for further functionalization, while the aldehyde moiety serves as an entry point for condensation reactions such as aldol additions or cross-coupling processes. These reactions are fundamental to constructing carbon-carbon bonds, which are essential for creating larger and more complex molecules.
The compound's utility extends beyond pharmaceutical applications into agrochemicals and materials science. In agrochemistry, derivatives of 2-methoxy-2-methylpropanal have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to modify its structure allows chemists to fine-tune its properties for optimal efficacy while minimizing environmental impact. Similarly, in materials science, the compound's reactivity makes it suitable for developing novel polymers or coatings with enhanced performance characteristics.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 36133-35-4. Researchers are exploring catalytic methods that minimize waste and energy consumption while maximizing yield. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing practices. By optimizing synthetic pathways, scientists aim to reduce the ecological footprint associated with producing such valuable intermediates.
The biological activity of 2-methoxy-2-methylpropanal and its derivatives has been a focal point of investigation in recent years. Studies have demonstrated that modifications to its core structure can significantly alter its pharmacological profile. For example, certain analogs have shown promise as inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The ability to rationally design these derivatives based on structural principles allows researchers to hone in on specific biological targets with high precision.
In conclusion,2-methoxy-2-methylpropanal (CAS No. 36133-35-4) represents a fascinating compound with broad utility across multiple domains of chemistry and biology. Its unique structural features make it an indispensable tool for synthetic chemists seeking to build complex molecules, while its potential biological activity positions it as a promising candidate for drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.
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